molecular formula C14H22FN5 B11743628 1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856078-22-2

1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11743628
CAS No.: 1856078-22-2
M. Wt: 279.36 g/mol
InChI Key: DVWBRBKUIZMGAV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides.

    Final Coupling: The final coupling step involves the reaction of the pyrazole derivative with the appropriate amine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluoroethyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A structurally similar compound with a methyl group at the 1-position of the pyrazole ring.

    1-(2-Fluoroethyl)-1H-pyrazol-4-amine: A compound with a similar fluoroethyl group but lacking the additional methyl and isopropyl groups.

Uniqueness: 1-(2-Fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to the combination of its fluoroethyl, methyl, and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1856078-22-2

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C14H22FN5/c1-11(2)9-20-13(4-6-17-20)8-16-14-10-19(7-5-15)18-12(14)3/h4,6,10-11,16H,5,7-9H2,1-3H3

InChI Key

DVWBRBKUIZMGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2CC(C)C)CCF

Origin of Product

United States

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